
(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
Descripción
(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a synthetic arylpiperazine derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an oxymethyl group to a phenyl-methanone scaffold, which is further conjugated to a 2-methoxyphenyl-substituted piperazine. The compound’s design leverages the dihydrobenzofuran group for enhanced metabolic stability and the 2-methoxyphenyl substituent for modulating electronic and steric interactions at biological targets.
Propiedades
IUPAC Name |
[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O4/c1-29(2)19-23-7-6-10-26(27(23)35-29)34-20-21-11-13-22(14-12-21)28(32)31-17-15-30(16-18-31)24-8-4-5-9-25(24)33-3/h4-14H,15-20H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORPBVDKCPDMPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol derivatives under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Methanone Group Introduction: The methanone group is typically introduced through Friedel-Crafts acylation reactions using acyl chlorides and Lewis acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the methanone group, converting it to a secondary alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. The presence of the benzofuran and piperazine moieties suggests it may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties. For example, its structural rigidity and functional groups could make it suitable for use in polymers or as a precursor for advanced materials.
Mecanismo De Acción
The mechanism of action of (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The benzofuran moiety could facilitate binding to hydrophobic pockets, while the piperazine ring might interact with polar or charged residues, modulating the activity of the target protein.
Comparación Con Compuestos Similares
Table 1: Comparative Analysis of Key Structural Features
*Estimated based on structural analysis; exact values require experimental validation.
Key Findings from Analog Studies
Substituent Effects on Bioactivity :
- The 4-fluorophenyl group in the analog from may enhance binding to serotonin receptors (e.g., 5-HT1A) due to its electron-withdrawing nature, whereas the target compound’s 2-methoxyphenyl group (electron-donating) could favor dopamine receptor interactions.
- Trifluoromethyl groups ( ) improve metabolic stability and blood-brain barrier penetration, suggesting the target compound’s dihydrobenzofuran moiety may serve a similar purpose.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels ’s methodology , employing carbodiimide-mediated coupling (e.g., HOBt/TBTU) between a carboxylic acid derivative of the benzofuran-phenyl group and the 2-methoxyphenylpiperazine. Yields for similar reactions range from 65–82% .
Actividad Biológica
The compound under investigation, (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a piperazine moiety linked to a benzophenone structure with a dimethyl-dihydrobenzofuran substituent. The structural complexity suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of dihydrobenzofuran exhibit significant anticancer activity. For instance, compounds similar to the one have shown potent cytotoxicity against various cancer cell lines. One study reported an IC50 value of 48.52 μM for a related compound against oral cancer cells, which was more effective than standard treatments (IC50 = 97.76 μM) .
Table 1: Cytotoxicity of Dihydrobenzofuran Derivatives
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Compound 1 | Oral Cancer | 48.52 ± 0.95 | |
Compound 2 | Lung Cancer | Higher concentrations needed | |
Compound 3 | General Cancer | 9.45 |
The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells. Flow cytometry analyses have confirmed that treatment with these compounds leads to significant apoptotic activity after 24 to 48 hours . Furthermore, docking studies suggest that these compounds can effectively target DNA and thymidylate synthase (TS), which are critical in cancer cell proliferation .
PARP Inhibition
Another aspect of the biological activity of related compounds is their role as inhibitors of Poly(ADP-ribose) polymerase (PARP). For example, a derivative demonstrated selective cytotoxicity in BRCA2-deficient cells, with an IC50 value as low as 0.079 μM . This highlights the potential therapeutic applications in cancers associated with BRCA mutations.
Table 2: PARP Inhibitory Activity
Compound | IC50 (μM) | Target Cell Type | Reference |
---|---|---|---|
Compound 66 | 0.079 | BRCA2-deficient DT40 | |
Lead Compound 3 | 9.45 | General Cancer |
Case Studies
Several case studies have documented the efficacy of similar dihydrobenzofuran derivatives in preclinical models:
- Study on Oral Cancer Cells : A derivative was tested against various oral cancer cell lines and showed significant inhibition of cell growth and induction of apoptosis.
- BRCA Mutation Studies : The selective cytotoxicity in BRCA-deficient cells suggests that these compounds could be developed into targeted therapies for specific cancer types.
Q & A
What synthetic strategies are recommended for preparing (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone, and how can reaction yields be optimized?
Level: Basic
Methodological Answer:
The synthesis typically involves sequential coupling of the benzofuran and piperazine moieties. A three-step approach is common:
Benzofuran intermediate preparation : 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol is alkylated with 4-(chloromethyl)phenylboronic acid under Mitsunobu conditions (using DIAD and triphenylphosphine) to introduce the oxymethylphenyl group. Yield optimization requires anhydrous conditions and controlled temperature (0–5°C) .
Piperazine substitution : The 4-(2-methoxyphenyl)piperazine is synthesized via nucleophilic aromatic substitution of 2-methoxybromobenzene on piperazine under reflux in DMF with K₂CO₃. Excess piperazine (1.5 eq) improves substitution efficiency .
Final coupling : A Friedel-Crafts acylation or amide coupling (e.g., EDC/HOBt) links the benzofuran and piperazine units. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity (>95%). Yield optimization focuses on stoichiometric control of acyl chloride intermediates and inert atmosphere .
How can structural characterization of this compound be performed to confirm its identity and purity?
Level: Basic
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy :
- ¹H NMR : Key signals include the dihydrobenzofuran methyl groups (δ 1.3–1.5 ppm, singlet), methoxy protons (δ 3.8 ppm), and piperazine CH₂ groups (δ 2.5–3.2 ppm, multiplet). Aromatic protons appear between δ 6.8–7.4 ppm .
- ¹³C NMR : The ketone carbonyl (C=O) resonates at δ 170–175 ppm, while the benzofuran oxygenated carbons appear at δ 70–80 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 475.24) and fragments (e.g., loss of methoxyphenyl group at m/z 325.12) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm assesses purity (>98% area) .
What in vitro assays are suitable for initial screening of neuropharmacological activity?
Level: Basic
Methodological Answer:
Receptor binding and functional assays are prioritized:
- Radioligand Binding Assays :
- Serotonin (5-HT₁A/2A) and Dopamine (D₂) Receptors : Competitive binding using [³H]8-OH-DPAT (5-HT₁A) and [³H]spiperone (D₂) in transfected HEK293 cells. IC₅₀ values <1 µM suggest high affinity .
- Sigma-1 Receptor : [³H]DTG displacement assays in cortical membranes. Ki values correlate with antipsychotic potential .
- Functional Assays :
- cAMP Modulation : GPCR activity via cAMP ELISA in CHO cells expressing 5-HT₆ receptors. EC₅₀ values indicate agonist/antagonist profiles .
- Calcium Flux Assays : FLIPR Tetra system for real-time Gαq-coupled receptor activation (e.g., 5-HT₂A) .
How can contradictory data on the compound’s receptor binding affinity across studies be resolved?
Level: Advanced
Methodological Answer:
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Protocols : Adopt uniform cell lines (e.g., HEK293 vs. CHO), membrane preparation methods, and ligand concentrations. For example, discrepancies in 5-HT₁A Ki values (0.5–5 nM) may stem from differential G-protein coupling .
- Orthogonal Validation :
- Thermodynamic Analysis : Compare ΔG values from ITC (isothermal titration calorimetry) to validate binding thermodynamics .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure on/off rates (kₒₙ/kₒff), resolving false positives from slow dissociation artifacts .
- Structural Modeling : Docking studies (AutoDock Vina) identify key interactions (e.g., hydrogen bonds with Ser159 in 5-HT₁A), reconciling divergent SAR data .
What structural modifications enhance the compound’s metabolic stability without compromising activity?
Level: Advanced
Methodological Answer:
SAR-guided modifications focus on vulnerable sites:
- Benzofuran Ring :
- Methyl Substituents : 2,2-Dimethyl groups reduce CYP3A4-mediated oxidation (t₁/₂ increased from 2.1 to 5.8 h in human microsomes) .
- Halogenation : 5-Fluoro substitution on benzofuran improves metabolic stability (CLint reduced by 60%) while retaining 5-HT₁A affinity .
- Piperazine Motety :
- N-Methylation : Shields the piperazine nitrogen from glucuronidation, enhancing plasma stability (AUC increased 2.3-fold in rats) .
- Heterocycle Replacement : Substituting piperazine with a morpholine ring reduces hERG inhibition (IC₅₀ >10 µM) but requires re-optimization of D₂ receptor binding .
What preclinical models are optimal for evaluating in vivo efficacy and toxicity?
Level: Advanced
Methodological Answer:
A tiered approach balances translational relevance and mechanistic insight:
- Behavioral Models :
- Forced Swim Test (FST) : Mice/rats treated with 10–30 mg/kg (oral) show reduced immobility time (antidepressant-like effect). Dose-response curves clarify efficacy vs. sedation .
- Prepulse Inhibition (PPI) : Schizophrenia models (e.g., MK-801-induced deficits) assess antipsychotic activity. Restored PPI at 5 mg/kg (s.c.) indicates target engagement .
- Toxicity Screening :
- hERG Assay : Patch-clamp electrophysiology (IC₅₀ >1 µM acceptable) .
- Ames Test : No mutagenicity up to 100 µg/plate .
- CYP Inhibition Panel : IC₅₀ values for CYP3A4, 2D6, and 2C9 guide drug-drug interaction risks .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.